molecular formula C14H14N2O2 B5861995 2-ethoxy-N-(pyridin-2-yl)benzamide

2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B5861995
M. Wt: 242.27 g/mol
InChI Key: UTONUSPULUXBBQ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(pyridin-2-yl)benzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzene ring linked via an amide bond to a pyridin-2-yl group. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.30 g/mol . The ethoxy group at the 2-position of the benzamide moiety contributes to its electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

2-ethoxy-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-12-8-4-3-7-11(12)14(17)16-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTONUSPULUXBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(pyridin-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzoic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide product .

Another method involves the use of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC, to facilitate the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This method has been shown to produce high yields of the desired product under mild conditions .

Industrial Production Methods

Industrial production of 2-ethoxy-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The ethoxy group or the pyridin-2-yl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and bases in solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The benzamide scaffold is highly modifiable, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (Benzamide) Pyridine/Other Moieties Molecular Weight (g/mol) Key Properties/Activities Reference
2-Ethoxy-N-(pyridin-2-yl)benzamide 2-ethoxy Pyridin-2-yl 256.30 Moderate lipophilicity (ethoxy group)
N-(4-(Pyridin-2-yl)thiazol-2-yl)-4-chlorobenzamide 4-chloro Thiazole + pyridin-2-yl 317.78 IC₅₀ = 1.3 µM (cytotoxic activity)
4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-nitro Thiazole + pyridin-2-yl 328.30 IC₅₀ = 6.1 µM
2-Ethoxy-N-(3-hydroxy-4-methylphenyl)benzamide 2-ethoxy, 3-hydroxy, 4-methyl None (phenolic group) 271.31 Increased polarity (hydroxy group)
2-Ethoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide 2-ethoxy Thiadiazole + pyridin-4-yl 340.40 Enhanced heterocyclic diversity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents (e.g., 4-chloro, 4-nitro) improve cytotoxic potency, as seen in thiazole-linked analogs (IC₅₀ = 1.3–6.1 µM) . The ethoxy group, an electron-donating group (EDG), may reduce reactivity but enhance membrane permeability.
  • Polarity : Hydroxy or methoxy groups (e.g., ) increase solubility but may reduce blood-brain barrier penetration compared to ethoxy.
Physicochemical Properties
  • Lipophilicity : Ethoxy groups increase logP compared to hydroxy or methoxy analogs, balancing solubility and permeability .
  • Thermal Stability : Crystalline benzamides (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide) exhibit high melting points (>200°C), suggesting strong intermolecular forces .

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